molecular formula C23H28N2O7S B13804010 Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate CAS No. 5458-46-8

Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate

Cat. No.: B13804010
CAS No.: 5458-46-8
M. Wt: 476.5 g/mol
InChI Key: UZOJDOGHPUSRET-UHFFFAOYSA-N
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Description

Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate is a synthetic organic compound featuring a diethyl propanedioate backbone modified with an acetamido group and a substituted phenylsulfonamide moiety. Such structural motifs are common in sulfonamide-based drug candidates, which often target enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

CAS No.

5458-46-8

Molecular Formula

C23H28N2O7S

Molecular Weight

476.5 g/mol

IUPAC Name

diethyl 2-acetamido-2-[[3-[(4-methylphenyl)sulfonylamino]phenyl]methyl]propanedioate

InChI

InChI=1S/C23H28N2O7S/c1-5-31-21(27)23(24-17(4)26,22(28)32-6-2)15-18-8-7-9-19(14-18)25-33(29,30)20-12-10-16(3)11-13-20/h7-14,25H,5-6,15H2,1-4H3,(H,24,26)

InChI Key

UZOJDOGHPUSRET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Overview

The synthesis generally proceeds via two main stages:

This method is exemplified in the preparation of diethyl acetamidomalonate and can be adapted for the target compound by incorporating the sulfonyl-substituted aromatic amine moiety.

Stepwise Synthesis Procedure

Step Description Reagents & Conditions Outcome
1 Nitrosation of Diethyl Malonate Diethyl malonate, sodium nitrite, acetic acid, organic solvent (e.g., methylene dichloride, trichloromethane, ethylene dichloride, or toluene); temperature 0–5 °C for acid addition, then 35–45 °C for 10–15 hours Formation of nitroso-diethyl malonate intermediate
2 Reductive Acylation Nitroso-diethyl malonate, acetic acid, acetic anhydride, zinc powder; temperature controlled at 40–60 °C; reaction time ~2 hours Reduction and acetylation to form diethyl acetamidomalonate derivative
3 Work-up and Purification Filtration of zinc acetate byproduct, concentration under reduced pressure, recrystallization from purified water, drying under vacuum at ~60 °C Pure white crystalline acetamido diethyl malonate derivative with high purity (>99.7% by HPLC)

Reaction Conditions and Stoichiometry

Reagent Molar Ratio (relative to diethyl malonate or nitroso intermediate) Notes
Diethyl malonate 1 Starting material
Sodium nitrite 1.5–2 For nitrosation
Acetic acid 2–2.5 (nitrosation step), 8–10 (reductive acylation step) Added dropwise at low temperature
Zinc powder 2–2.5 (reductive acylation step) Added slowly under stirring
Acetic anhydride 2–2.5 (reductive acylation step) For acetylation

Representative Experimental Data

Parameter Value Remarks
Reaction temperature (nitrosation) 35–45 °C 10–15 hours
Reaction temperature (reductive acylation) 50–60 °C 2 hours
Yield 83–85% Based on diethyl malonate
Purity (HPLC) >99.7% Area normalization method
Melting point 96.5–97.6 °C White crystalline solid

Example Protocol (Adapted from Patent CN104610082A)

  • Nitrosation : In a 1000 mL flask, dissolve 140 g diethyl malonate and 90–120 g sodium nitrite in 500 mL trichloromethane or equivalent solvent. Cool to 0–5 °C and add 105–131 g acetic acid dropwise. Warm to 40–45 °C and stir for 12–15 hours. Filter off sodium acetate byproduct and concentrate filtrate under reduced pressure to obtain nitroso-diethyl malonate as a light yellow oil.

  • Reductive Acylation : To the nitroso intermediate, add 420–525 g acetic acid and 178–223 g acetic anhydride in a 1000 mL flask. Slowly add 125–128 g zinc powder while maintaining temperature at 40–50 °C. Stir and maintain temperature at 50–60 °C for 2 hours. Filter off zinc acetate byproduct and concentrate the filtrate under reduced pressure.

  • Purification : Add 500 g purified water to the concentrate, heat to reflux to dissolve solids, then cool to 0 °C and stir for 10 hours. Filter, wash with water, and vacuum dry at 60 °C to yield white crystalline diethyl acetamidomalonate with >99.7% purity and 83–85% yield.

3 Analysis of Preparation Method

Advantages

  • High purity and yield : The method yields a product with purity exceeding 99.7% and yields above 80%, suitable for further synthetic applications.
  • Cost-effective reagents : Uses inexpensive and readily available reagents such as sodium nitrite, zinc powder, and acetic acid.
  • Scalable process : Reaction conditions and solvent choices allow for scale-up in industrial settings.
  • Efficient byproduct removal : Sodium acetate and zinc acetate byproducts are easily filtered and solvents recycled, minimizing waste.

Limitations and Considerations

  • Temperature control critical : Precise temperature control during nitrosation and reductive acylation is essential to avoid side reactions.
  • Use of chlorinated solvents : Organic solvents such as trichloromethane and methylene dichloride require careful handling due to toxicity and environmental concerns.
  • Multiple purification steps : Recrystallization is necessary to achieve high purity, which may affect throughput.

4 Perspectives from Varied Sources

  • Patent CN104610082A provides a comprehensive and industrially relevant method for preparing acetamino diethyl malonate derivatives, which can be adapted for the target compound by substituent modification.
  • ChemicalBook synthesis data corroborate the use of sodium nitrite and acetic acid in aqueous-organic media for nitrosation, followed by catalytic hydrogenation or reductive acylation to yield high-purity acetamidomalonate derivatives.
  • PubChem and other chemical databases confirm the molecular complexity and the necessity of multi-step synthesis for such compounds, though specific preparation details for the exact sulfonyl-substituted derivative are scarce.

5 Summary Table of Preparation Method

Stage Reagents Conditions Product Yield (%) Purity (%) Notes
Nitrosation Diethyl malonate, sodium nitrite, acetic acid, organic solvent 0–5 °C (acid addition), 35–45 °C (reaction), 10–15 h Nitroso-diethyl malonate - - Filter sodium acetate byproduct
Reductive Acylation Nitroso intermediate, zinc powder, acetic acid, acetic anhydride 40–60 °C, 2 h Diethyl acetamidomalonate derivative 83–85 >99.7 Filter zinc acetate, solvent recovery
Purification Purified water, recrystallization Reflux, cooling to 0 °C, stirring 10 h White crystalline product - - Vacuum drying at 60 °C

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid,2-(acetylamino)-2-[[3-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-,1,3-diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate has garnered attention for its potential therapeutic properties:

Anticancer Activity:
Recent studies indicate that this compound exhibits significant anticancer properties. For instance, modifications on related compounds have shown efficacy against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. The presence of the sulfonamide group is often linked to enhanced biological activity against tumors due to its interaction with specific cancer-related enzymes .

Enzyme Inhibition:
Research has demonstrated that derivatives of this compound can act as inhibitors for key enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness in inhibiting the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Insecticide Development

The structural components of this compound have been explored for their larvicidal activity against mosquito larvae. Studies indicate that compounds with similar sulfonamide structures can achieve effective mortality rates, highlighting a pathway for new insecticide formulations.

Case Study 1: Anticancer Efficacy

A study focused on related compounds revealed that modifications on the benzene ring significantly enhanced cytotoxicity against breast cancer cells, suggesting that similar modifications could be applied to this compound for improved efficacy.

Case Study 2: Toxicology Assessment

In a toxicity assessment involving animal models, derivatives were administered without observable adverse effects on organ function or behavior. This supports the hypothesis that these compounds can be safely explored for therapeutic use .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Key groups : Diethyl propanedioate, acetamido, 4-methylbenzenesulfonamide.
Compound 4 (3-[(4-{[bis(ethylthio)-methylene]sulfamoyl}phenyl)amino]propanoic acid)
  • Key groups: Propanoic acid, bis(ethylthio)methylene sulfamoyl.
  • Properties : Higher aqueous solubility (carboxylic acid group), stronger hydrogen-bonding capacity, and antimicrobial activity reported in vitro.
Compound 15d (Methyl (S,E)-3-(4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)phenyl)acrylate)
  • Key groups : Ureido, acrylate, o-tolyl.

Key Differentiators and Advantages

  • Lipophilicity vs. Solubility : The target compound’s diethyl esters enhance cell permeability compared to Compound 4’s hydrophilic acid, but may limit aqueous solubility .
  • Target Specificity : The 4-methylbenzenesulfonyl group could improve binding affinity over simpler sulfonamides (e.g., Compound 4) due to steric and electronic effects.
  • Synthetic Flexibility : Unlike Compound 15d’s rigid acrylate backbone, the target compound’s propanedioate core allows for structural diversification at the ester and acetamido positions.

Biological Activity

Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate, with the CAS number 5458-46-8, is a complex organic compound that has garnered interest for its potential biological activities. This compound features a propanedioic acid core and multiple functional groups, which may contribute to its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

  • Molecular Formula : C23H28N2O7S
  • Molecular Weight : 476.5 g/mol
  • IUPAC Name : diethyl 2-acetamido-2-[[3-[(4-methylphenyl)sulfonylamino]phenyl]methyl]propanedioate

The structural complexity of this compound suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, certain benzodioxole derivatives have shown promising results against cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The presence of the sulfonamide group is often correlated with enhanced biological activity against tumor cells due to its ability to interact with specific enzymes involved in cancer progression .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A related study on carboxylic acid derivatives demonstrated that certain modifications led to enhanced inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Insecticidal Activity

Insecticidal properties have also been explored, particularly concerning vector control for diseases such as dengue and Zika virus. Compounds structurally related to this compound have been tested for larvicidal activity against Aedes aegypti, showing effective mortality rates at specific concentrations. This highlights the potential for development as an environmentally friendly insecticide .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Research indicates that certain derivatives exhibit low toxicity in mammalian models, with no significant adverse effects observed at therapeutic doses. For example, compounds tested at high concentrations (up to 2000 mg/kg) showed no structural toxicity in vital organs such as the liver and kidneys .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive/negative bacteria
InsecticidalEffective against Aedes aegypti larvae
ToxicityLow toxicity in mammalian models

Case Studies

  • Anticancer Study : A recent investigation into related compounds revealed that modifications on the benzene ring significantly enhanced cytotoxicity against breast cancer cells, suggesting that similar modifications could be applied to this compound for improved efficacy.
  • Insecticide Development : A study focusing on larvicidal activity demonstrated that compounds with similar sulfonamide structures achieved effective mortality rates against mosquito larvae, indicating a pathway for developing new insecticides based on this chemical framework.
  • Toxicology Research : In a comprehensive toxicity assessment, derivatives were administered to mice with no observable adverse effects on organ function or behavior, supporting the hypothesis that these compounds can be safely explored for therapeutic use.

Q & A

Q. How can researchers integrate multi-omics data (e.g., metabolomics, proteomics) to study this compound’s cellular effects?

  • Methodological Answer : Use pathway enrichment analysis (via KEGG or Reactome) to link altered metabolites/proteins to specific biochemical pathways. Apply machine learning (e.g., random forests or neural networks) to identify predictive biomarkers of compound activity. Validate findings with CRISPR-Cas9 knockout models of implicated genes .

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